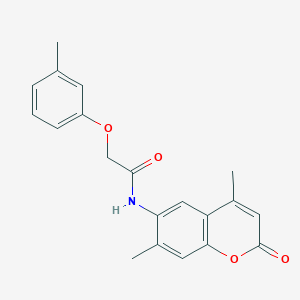
N-(4,7-dimethyl-2-oxo-2H-chromen-6-yl)-2-(3-methylphenoxy)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4,7-dimethyl-2-oxo-2H-chromen-6-yl)-2-(3-methylphenoxy)acetamide, also known as DMOAA, is a chemical compound that has gained attention in the scientific community for its potential applications in various fields. DMOAA is a synthetic derivative of coumarin, a natural compound found in plants that has been used for medicinal purposes for centuries.
Wirkmechanismus
The mechanism of action of N-(4,7-dimethyl-2-oxo-2H-chromen-6-yl)-2-(3-methylphenoxy)acetamide is not fully understood, but it is believed to be related to its ability to interact with various biological molecules, including proteins and nucleic acids. This compound has been shown to inhibit the activity of various enzymes involved in inflammation and cancer, including cyclooxygenase-2 and matrix metalloproteinases. It has also been shown to induce cell death in cancer cells through various mechanisms, including apoptosis and autophagy.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, including anti-inflammatory, antioxidant, and anticancer properties. It has also been shown to have neuroprotective effects and to improve cognitive function in animal models. In addition, this compound has been shown to have a low toxicity profile, making it a promising candidate for various applications.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using N-(4,7-dimethyl-2-oxo-2H-chromen-6-yl)-2-(3-methylphenoxy)acetamide in lab experiments include its high purity and yield, low toxicity profile, and ability to form complexes with various drugs. However, the limitations of using this compound include its limited solubility in water and its potential to interact with other biological molecules, which may affect the results of experiments.
Zukünftige Richtungen
There are several future directions for research on N-(4,7-dimethyl-2-oxo-2H-chromen-6-yl)-2-(3-methylphenoxy)acetamide, including its potential use as a drug delivery system, its application in material science, and its use as a fluorescent probe for the detection of various analytes. In addition, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in various fields.
Synthesemethoden
N-(4,7-dimethyl-2-oxo-2H-chromen-6-yl)-2-(3-methylphenoxy)acetamide can be synthesized through a multistep process starting from 4-hydroxycoumarin. The first step involves the protection of the hydroxyl group using a suitable protecting group. The protected compound is then treated with methyl iodide to form a methyl ether. The resulting compound is then subjected to a series of reactions, including oxidation, esterification, and amidation, to yield the final product, this compound. The synthesis of this compound has been optimized to yield high purity and yield, making it suitable for various applications.
Wissenschaftliche Forschungsanwendungen
N-(4,7-dimethyl-2-oxo-2H-chromen-6-yl)-2-(3-methylphenoxy)acetamide has been extensively studied for its potential applications in various fields, including medicinal chemistry, material science, and analytical chemistry. In medicinal chemistry, this compound has been shown to have anti-inflammatory, antioxidant, and anticancer properties. It has also been studied for its potential use as a drug delivery system due to its ability to form complexes with various drugs. In material science, this compound has been used as a building block for the synthesis of various functional materials, including polymers and nanoparticles. In analytical chemistry, this compound has been used as a fluorescent probe for the detection of various analytes.
Eigenschaften
IUPAC Name |
N-(4,7-dimethyl-2-oxochromen-6-yl)-2-(3-methylphenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19NO4/c1-12-5-4-6-15(7-12)24-11-19(22)21-17-10-16-13(2)9-20(23)25-18(16)8-14(17)3/h4-10H,11H2,1-3H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCPIRWNQLARUHJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)OCC(=O)NC2=CC3=C(C=C2C)OC(=O)C=C3C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-({[4-chloro-3-(5-chloro-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)-2-fluorobenzamide](/img/structure/B5006023.png)
![methyl 4-{[(2,5-dichlorophenyl)amino]carbonyl}-2-[(pentamethylbenzoyl)amino]benzoate](/img/structure/B5006031.png)
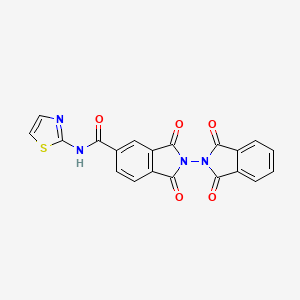
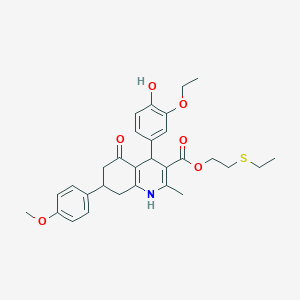

![4-chloro-2-[5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenol](/img/structure/B5006060.png)
![3-[1-(4-bromobenzyl)-2-piperidinyl]pyridine](/img/structure/B5006083.png)
![5-nitro-N-[2-(4-pyridinyl)-1,3-benzoxazol-5-yl]-2-furamide](/img/structure/B5006090.png)

![5-{[5-(4-chloro-2-nitrophenyl)-2-furyl]methylene}-3-phenyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5006102.png)
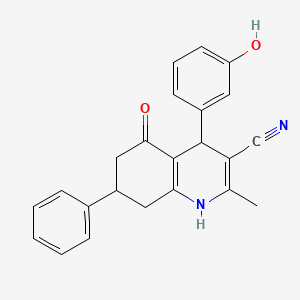
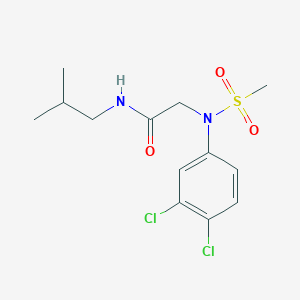
![3-{1-[4-(methylthio)benzoyl]-4-piperidinyl}-N-(3-pyridinylmethyl)propanamide](/img/structure/B5006144.png)
![N-[3-(4-chloro-2-methylphenoxy)propyl]-N-methylcyclohexanamine oxalate](/img/structure/B5006148.png)